Cefepime sulfate

描述

Cefepime sulfate is a fourth-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics. This compound is commonly used in the treatment of severe infections such as pneumonia, urinary tract infections, and skin infections .

准备方法

Synthetic Routes and Reaction Conditions

Cefepime sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the cephem nucleus, followed by the introduction of various functional groups to enhance its antibacterial activity. The key steps include:

Formation of the cephem nucleus: This involves the cyclization of a β-lactam ring with a thiazolidine ring.

Introduction of the methoxyimino group: This step enhances the stability of the compound against β-lactamases.

Addition of the aminothiazolyl group: This group increases the compound’s spectrum of activity against Gram-negative bacteria.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

化学反应分析

Complexation with Metal Ions

Cefepime forms stable complexes with Hg(I), Hg(II), and Ag(I) via donor atoms in its structure (amino, imino, carbonyl, carboxylate, and oxime groups).

Key Findings:

- Hg(I) complexation :

- Optimal at pH 3.5 using acetate buffer (phosphate/Britton–Robinson buffers cause precipitation) .

- Reaction completes in 10–15 min, forming a 1:2 (cefepime:Hg) complex with λ<sub>max</sub> at 263 nm (vs. 257 nm for free cefepime) .

- Stability: Absorption intensity remains constant for 50 min post-reaction .

| Parameter | Optimal Condition |

|---|---|

| Buffer | Acetate |

| pH | 3.5 |

| Reaction Time | 15–50 min |

| Solvent | Water (maximizes absorbance) |

- Selectivity : Hg<sub>2</sub>(NO<sub>3</sub>)<sub>2</sub> shows higher sensitivity than Hg(OAc)<sub>2</sub> or AgNO<sub>3</sub> .

Proposed Mechanism :

- Primary interaction : Hg(I) binds to the carboxylate group at position 2.

- Secondary coordination :

- Option A: 8-carbonyl group → 7-membered ring.

- Option B: β-lactam nitrogen → 5-membered ring.

- IR spectroscopy confirms shifts in carboxylate (1,650 cm<sup>−1</sup>) and carbonyl (1,750 cm<sup>−1</sup>) stretching frequencies .

Hydrolysis and Stability

The β-lactam ring is susceptible to hydrolysis under extreme pH or enzymatic action:

Degradation Pathways :

- Acidic conditions : Protonation of β-lactam nitrogen → ring cleavage.

- Alkaline conditions : Hydroxide attack on β-lactam carbonyl → inactive metabolites.

- Enzymatic (β-lactamases) : AmpC enzymes hydrolyze cefepime at a slower rate compared to earlier cephalosporins .

| Condition | Degradation Rate |

|---|---|

| pH 2.0 | Rapid (t<sub>1/2</sub> < 1 hr) |

| pH 7.0 | Stable for 24 hr |

| pH 9.0 | Moderate (t<sub>1/2</sub> ~4 hr) |

Zwitterion Formation

At pH < 4, cefepime adopts a zwitterionic structure due to:

- Protonation of the quaternary ammonium group (pK<sub>a</sub> ~3.1).

- Deprotonation of the 2-carboxylate group (pK<sub>a</sub> ~2.5) .

This enhances solubility in aqueous media (57.9 mg/mL in water) .

Metabolic Reactions

- Oxidation : <1% metabolized to N-methylpyrrolidine (NMP) → further oxidized to NMP-N-oxide via flavin-containing monooxygenases .

- Epimerization : Forms 7-epimer as a minor byproduct .

Analytical Derivatization

Cefepime reacts with:

- Ninhydrin : Forms a violet complex (λ<sub>max</sub> = 570 nm) via amino group interaction .

- Ferric chloride : Produces a yellow-brown chelate (λ<sub>max</sub> = 430 nm) with carboxylate groups .

Thermal Decomposition

Heating above 200°C results in:

科学研究应用

Indications for Use

Cefepime is indicated for the treatment of infections caused by susceptible strains of bacteria, including:

| Infection Type | Indicated Use |

|---|---|

| Pneumonia | Moderate to severe cases caused by Streptococcus pneumoniae, Pseudomonas aeruginosa, etc. |

| Febrile Neutropenia | Empiric therapy, especially in high-risk patients |

| Urinary Tract Infections | Both uncomplicated and complicated (including pyelonephritis) |

| Skin and Soft Tissue Infections | Uncomplicated cases |

| Complicated Intra-abdominal Infections | Often used with metronidazole |

Pharmacokinetics

The pharmacokinetic profile of cefepime indicates that it is primarily eliminated through renal clearance. Key pharmacokinetic parameters include:

- Half-life : Approximately 2 hours

- Bioavailability : 100% when administered intramuscularly

- Volume of Distribution : Approximately 18-22 L

- Clearance : Total clearance ranges from 122 to 136 mL/min .

Efficacy Against Resistant Strains

Cefepime has been shown to be effective against certain resistant strains, including those producing AmpC β-lactamases. A study conducted at the First Affiliated Hospital of Bengbu Medical College highlighted cefepime's role as the drug of choice for severe gram-negative infections .

Case Study: Nosocomial Infections

A retrospective analysis involving patients with nosocomial pneumonia demonstrated that cefepime significantly reduced mortality rates compared to other antibiotics, particularly in cases caused by Pseudomonas aeruginosa .

Safety Profile

While cefepime is generally well-tolerated, it may lead to neurotoxicity in patients with renal impairment or when used inappropriately . Monitoring renal function is crucial during treatment.

作用机制

Cefepime sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

相似化合物的比较

Cefepime sulfate is unique among cephalosporins due to its broad spectrum of activity and stability against β-lactamases. Similar compounds include:

Ceftriaxone: A third-generation cephalosporin with a narrower spectrum of activity.

Ceftazidime: Another third-generation cephalosporin, primarily used for Pseudomonas infections.

Cefotaxime: A third-generation cephalosporin with good activity against Gram-negative bacteria but less stable against β-lactamases .

This compound’s enhanced stability and broader spectrum make it a valuable option for treating severe and resistant infections.

生物活性

Cefepime sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile have been the subject of extensive research. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death of susceptible bacteria. The unique zwitterionic structure of cefepime enhances its penetration through the outer membrane of Gram-negative bacteria, improving its efficacy against resistant strains .

Pharmacodynamics

Cefepime demonstrates a time-dependent killing effect, meaning that the duration for which the drug concentration exceeds the minimum inhibitory concentration (MIC) is crucial for its efficacy. Studies have shown that higher unbound plasma concentrations correlate with better treatment outcomes in animal models .

Table 1: Pharmacokinetic Parameters of Cefepime

| Parameter | Value |

|---|---|

| Volume of Distribution | ~0.2 L/kg |

| Protein Binding | ~20% |

| Elimination Half-Life | 2–2.3 hours |

| Excretion | 85% unchanged via urine |

Clinical Efficacy

Cefepime is indicated for various infections, including pneumonia, urinary tract infections, skin infections, and febrile neutropenia. Its broad spectrum makes it particularly effective against multidrug-resistant organisms such as extended-spectrum beta-lactamase (ESBL)-producing strains .

Case Study 1: Neurotoxicity in Renal Impairment

A notable case involved a patient with end-stage renal disease who developed prolonged neurotoxicity after cefepime administration. The patient experienced confusion and seizures attributed to cefepime toxicity, highlighting the need for careful monitoring in patients with renal impairment .

Key Findings:

- Prolonged neurotoxicity lasting over one week.

- Symptoms included confusion, encephalopathy, and nonconvulsive status epilepticus.

- Improvement was noted post-hemodialysis.

Table 2: Clinical Symptoms and Management in Cefepime Neurotoxicity

| Symptom | Management |

|---|---|

| Confusion | Discontinue cefepime |

| Seizures | Administer levetiracetam |

| Hypotension | Stabilization before dialysis |

Nephrotoxicity Studies

Research has demonstrated that cefepime can induce nephrotoxic effects characterized by renal tubular damage and alterations in biochemical markers such as urea and creatinine levels. A study in rats indicated dose-dependent renal changes following cefepime administration .

Table 3: Renal Function Changes Induced by Cefepime

| Dose (mg/kg) | Urine Output (mL/day) | Serum Creatinine (mg/dL) |

|---|---|---|

| 45 | Increased | Significant increase |

| 90 | Increased | Significant increase |

| 180 | Increased | Significant increase |

Safety Profile

Cefepime is generally well-tolerated; however, adverse effects can occur. Common side effects include transient elevations in blood urea nitrogen and serum creatinine levels. Rare cases of agranulocytosis have also been reported . The risk of neurotoxicity is particularly heightened in patients with renal dysfunction due to reduced clearance rates .

属性

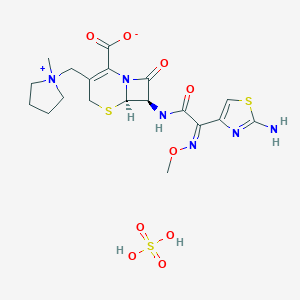

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRAHWHSZYCYEI-LSGRDSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107648-78-2 | |

| Record name | Cefepime sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFEPIME SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。